

LMT-28: A Comprehensive Technical Guide for Researchers

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An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of the gp130 Antagonist **LMT-28**

Abstract

LMT-28 is a novel, small-molecule inhibitor of the interleukin-6 (IL-6) signaling pathway. It functions as an antagonist of the IL-6 receptor β subunit, glycoprotein 130 (gp130), thereby blocking the downstream activation of the JAK2/STAT3 signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **LMT-28**. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and drug development efforts targeting inflammatory diseases and other IL-6-mediated pathologies.

Chemical Structure and Properties

LMT-28, with the IUPAC name (4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one, is a derivative of oxazolidinone.[1][2] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one	[2]	
CAS Number	1239600-18-0	[1]	
Molecular Formula	C17H29NO4	[1]	
Molecular Weight	311.42 g/mol	[1]	
Appearance	Colorless to light yellow oil		
SMILES	CCCCCC(=C)[C@H](INVALID-LINKC(=O)N1 INVALID-LINKC(C)C)O		
InChI	InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1		
LogP	3.65	_	
Solubility	Soluble in DMSO and Ethanol (≥10 mg/ml)	[1]	

Pharmacological Properties and Mechanism of Action

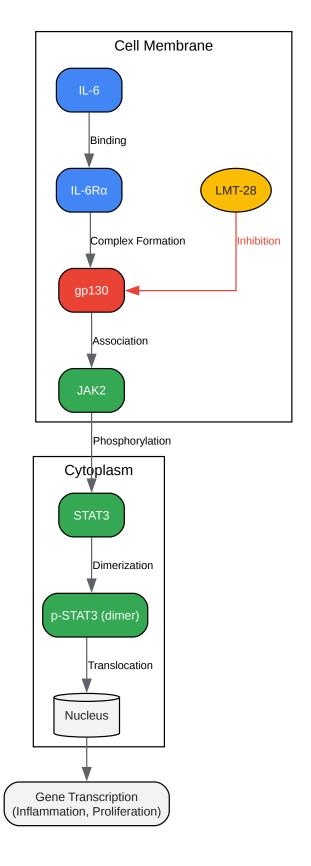
LMT-28 is a first-in-class small molecule that directly targets the ubiquitously expressed signal-transducing receptor subunit gp130.[3] By binding to gp130, **LMT-28** allosterically inhibits the formation of the functional IL-6/IL-6Rα/gp130 hexameric complex, which is essential for signal transduction. This blockade prevents the subsequent phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). The



inhibition of STAT3 phosphorylation is a key downstream effect of **LMT-28**, leading to the downregulation of various pro-inflammatory and pro-survival genes.

Signaling Pathway of LMT-28 Action





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Caption: Mechanism of action of LMT-28 in the IL-6 signaling pathway.



Quantitative Pharmacological Data

The following table summarizes key quantitative data for **LMT-28** from various in vitro and in vivo studies.

Parameter	Value	Cell Line/Model	Reference
Binding Affinity (Kd) for gp130	7.4 μΜ	Surface Plasmon Resonance	[1]
IC50 (STAT3 Luciferase Reporter Assay)	5.9 μΜ	HepG2 cells	
IC50 (TF-1 Cell Proliferation)	7.5 μΜ	TF-1 cells	
Apparent Permeability (Papp)	9.7 x 10 ⁻⁶ cm/s	MDCK cells	
Plasma Protein Binding	92.4%	Mouse plasma	
Metabolic Half-life (t ₁ / ₂)	15.3 min (rat), 21.9 min (human)	Liver microsomes	
Cmax (5 mg/kg, oral in mice)	137 ± 100 ng/mL	BALB/c mice	-
AUC (5 mg/kg, oral in mice)	302 ± 209 h⋅ng/mL	BALB/c mice	-

Experimental Protocols Chemical Synthesis of LMT-28

A detailed, step-by-step protocol for the chemical synthesis of **LMT-28** is not publicly available in the reviewed literature. However, based on the structure of **LMT-28**, a plausible synthetic route would involve the acylation of a chiral oxazolidinone auxiliary, such as (S)-4-isopropyloxazolidin-2-one, with a suitably protected and activated derivative of (2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoic acid. The synthesis of this acid would likely proceed



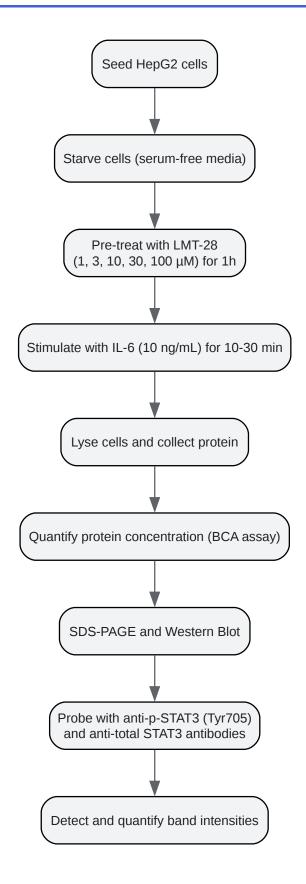
via an asymmetric aldol reaction to establish the desired stereochemistry at the C2 and C3 positions, followed by further functional group manipulations to introduce the methylene group.

In Vitro Assays

This protocol describes the assessment of **LMT-28**'s inhibitory effect on IL-6-induced STAT3 phosphorylation in a human hepatoma cell line (e.g., HepG2).

Experimental Workflow:





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- 3. Anti-inflammatory effect of the combined treatment of LMT-28 and kaempferol in a collagen-induced arthritis mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
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